molecular formula C12H11BrN2O2 B13681626 methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13681626
M. Wt: 295.13 g/mol
InChI Key: TYXQNEJSVVHZPB-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole core substituted with a 2-bromophenyl group at position 2, a methyl group at position 5, and a methyl ester at position 2. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, confers hydrogen-bonding capabilities and structural rigidity.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C12H11BrN2O2/c1-7-10(12(16)17-2)15-11(14-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

TYXQNEJSVVHZPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Imidazole Derivatives

Halogen Substitution: Bromine vs. Chlorine
  • Methyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate ():
    • Substitution at the para position of the phenyl ring with chlorine instead of bromine.
    • Impact :
  • Chlorine is less electronegative and smaller than bromine, reducing steric hindrance and altering electronic effects (e.g., weaker inductive electron-withdrawing effect).
Heterocycle Core: Imidazole vs. Oxazole
  • Methyl 2-(4-chlorophenyl)-5-methyloxazole-4-carboxylate ():
    • Oxazole replaces imidazole, substituting one nitrogen with oxygen.
    • Impact :
  • Loss of hydrogen-bonding capacity from the imidazole NH group.

Functional Group Modifications

Ester vs. Carbaldehyde
  • 1-Benzyl-4-chloro-2-(4-bromophenyl)-1H-imidazole-5-carbaldehyde ():
    • Replaces the methyl ester with a carbaldehyde group at position 4.
    • Impact :
  • Carbaldehyde introduces electrophilic character, enabling nucleophilic additions (e.g., Schiff base formation).
Tetrazole Bioisosteres
  • RNH-6270 ():
    • Contains a tetrazole group (a carboxylic acid bioisostere) and a biphenyl system.
    • Impact :
  • Tetrazole improves metabolic stability and mimics carboxylate’s ionization state at physiological pH, enhancing receptor binding in antihypertensive agents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Capacity LogP* (Predicted)
Target Compound 294.13 2-Bromophenyl, methyl ester High (imidazole NH) ~2.5
4-Chlorophenyl Imidazole () 250.68 4-Chlorophenyl, methyl ester High ~2.2
Oxazole Derivative () 251.68 4-Chlorophenyl, oxazole Low ~2.0
Carbaldehyde Derivative () 375.65 4-Bromophenyl, carbaldehyde Moderate ~3.8

*LogP: Estimated using fragment-based methods.

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